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Compound of Interest

Compound Name: 2,7-Dideacetoxytaxinine J

Cat. No.: B564259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the natural product 2,7-Dideacetoxytaxinine J, a taxoid isolated from Taxus chinensis. The

information presented herein is crucial for the identification, characterization, and further

development of this compound for potential therapeutic applications.

Core Spectroscopic Data
The structural elucidation of 2,7-Dideacetoxytaxinine J relies on a combination of nuclear

magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR)

spectroscopy. The following sections detail the key quantitative data obtained from these

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 2,7-Dideacetoxytaxinine J were reported by Liang et

al. (1998) and are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 2,7-Dideacetoxytaxinine J (500 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 5.68 d 7.0

2 5.25 d 7.0

3 2.25 m

5 4.98 d 6.5

6α 2.15 m

6β 1.85 m

7 4.45 m

9 5.45 d 5.5

10 6.35 d 5.5

13 6.15 t 8.0

14α 2.20 m

14β 2.10 m

16 1.15 s

17 1.75 s

18 1.95 s

19 1.25 s

20α 4.95 s

20β 4.85 s

OAc-4 2.10 s

OAc-10 2.05 s

OAc-13 2.20 s

Ph-2', 6' 7.60 d 7.5

Ph-3', 5' 7.45 t 7.5
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Ph-4' 7.55 t 7.5

Table 2: ¹³C NMR Spectroscopic Data for 2,7-Dideacetoxytaxinine J (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 75.8

2 79.5

3 42.1

4 134.2

5 84.1

6 35.4

7 73.5

8 45.6

9 78.9

10 76.2

11 142.3

12 134.8

13 70.1

14 25.8

15 46.2

16 26.8

17 21.5

18 15.2

19 12.8

20 115.6

OAc-4 (C=O) 170.5

OAc-4 (CH₃) 21.1

OAc-10 (C=O) 170.1
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OAc-10 (CH₃) 21.2

OAc-13 (C=O) 170.8

OAc-13 (CH₃) 21.4

Cinnamate (C=O) 166.5

Cinnamate (Cα) 128.8

Cinnamate (Cβ) 145.2

Cinnamate (C-1') 134.1

Cinnamate (C-2', 6') 128.5

Cinnamate (C-3', 5') 129.2

Cinnamate (C-4') 130.5

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
As of the latest literature review, specific high-resolution mass spectrometry (HRMS) and

infrared (IR) spectroscopic data for 2,7-Dideacetoxytaxinine J have not been explicitly

detailed in dedicated publications. Typically, for taxoids, electrospray ionization (ESI) mass

spectrometry would be employed to determine the molecular weight and fragmentation pattern.

Infrared spectroscopy would be used to identify characteristic functional groups such as

hydroxyls, esters, and carbonyls. Researchers requiring this data are advised to perform these

analyses as part of their experimental workflow.

Experimental Protocols
The spectroscopic data presented in this guide were obtained following the isolation of 2,7-
Dideacetoxytaxinine J from the bark of Taxus chinensis. The general experimental

procedures for obtaining such data are outlined below.

NMR Spectroscopy
Instrumentation: A Bruker Avance 500 spectrometer (or equivalent) is typically used.

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for taxoids.
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Sample Preparation: A few milligrams of the purified compound are dissolved in

approximately 0.5 mL of the deuterated solvent.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse

sequences are used for one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC)

experiments to enable full spectral assignment.

Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic analysis of a novel natural product like 2,7-
Dideacetoxytaxinine J is depicted in the following diagram.
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Caption: Workflow for the isolation and spectroscopic characterization of 2,7-
Dideacetoxytaxinine J.

To cite this document: BenchChem. [Spectroscopic Profile of 2,7-Dideacetoxytaxinine J: A
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[https://www.benchchem.com/product/b564259#spectroscopic-data-of-2-7-
dideacetoxytaxinine-j-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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